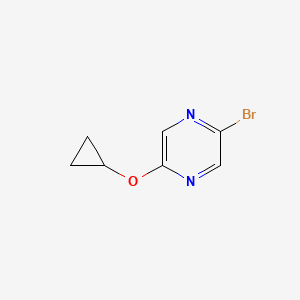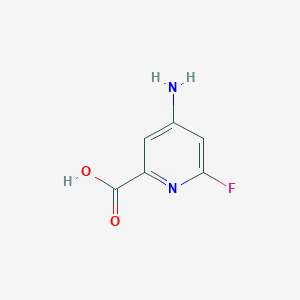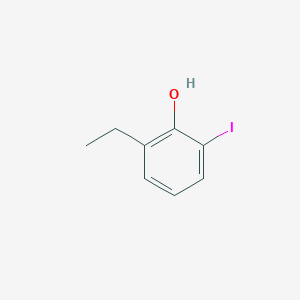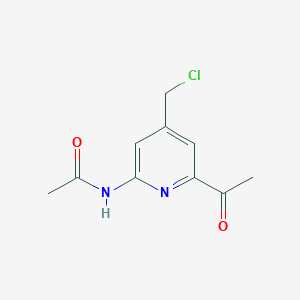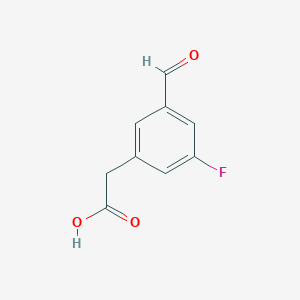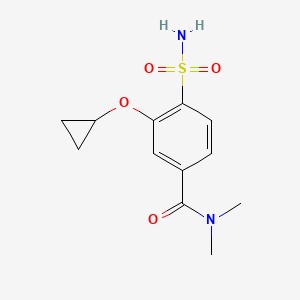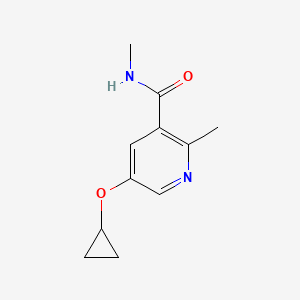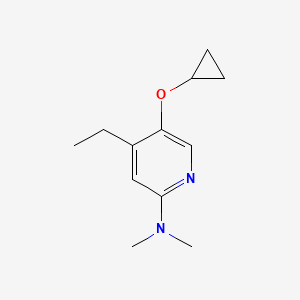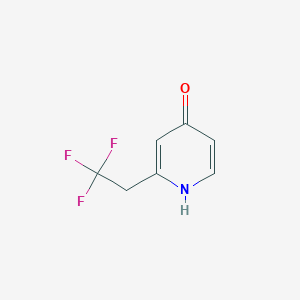
2-(2,2,2-Trifluoroethyl)pyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)pyridin-4-OL is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of the trifluoroethyl group in this compound imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine derivatives with fluorinating agents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 at elevated temperatures (450–500°C) . Another approach involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF .
Industrial Production Methods: Industrial production of fluorinated pyridines typically employs scalable methods such as continuous flow reactors and high-pressure systems to ensure efficient and high-yield synthesis. The use of advanced fluorination technologies and reliable fluorinating reagents has accelerated the development of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2,2-Trifluoroethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethyl)pyridin-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-4-OL involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Comparison: 2-(2,2,2-Trifluoroethyl)pyridin-4-OL is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it less reactive than its chlorinated and brominated analogues but more stable and selective in its interactions .
Propriétés
Formule moléculaire |
C7H6F3NO |
|---|---|
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12) |
Clé InChI |
MMOPAOKDPUMDFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=CC1=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

